molecular formula C25H26N2O4S B2492796 2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005300-29-7

2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2492796
CAS RN: 1005300-29-7
M. Wt: 450.55
InChI Key: OMWBINGWGAAFGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" often involves intricate chemical reactions, including cyclization processes and rearrangements. For instance, compounds undergoing reactions with bases can result in unexpected products due to Smiles-type rearrangement, highlighting the complexity of synthesizing such molecules (Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of tetrahydroquinoline moieties, which are crucial for their chemical behavior and interactions. These structures are often obtained through methods like the Bischler-Napieralski method, which is used to close rings in the synthesis of related compounds, indicating the importance of structural configuration in their synthesis and reactivity (Awad et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" analogs can lead to a range of products, depending on the conditions. For example, cyclization reactions and interactions with bases can yield diverse compounds, illustrating the compound's versatile chemical properties (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific data on "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is scarce, analogs' structural aspects, such as inclusion compounds and salt formations, provide insights into their physical behavior and potential applications in materials science (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for undergoing rearrangements, underline the complexity and utility of this class of compounds. The ability to undergo transformations, such as Smiles-type rearrangement, points to a wide range of chemical behaviors that can be harnessed for synthetic and medicinal chemistry applications (Sirakanyan et al., 2015).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-5-10-22(11-6-18)31-17-25(28)26-21-9-14-24-20(16-21)4-3-15-27(24)32(29,30)23-12-7-19(2)8-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBINGWGAAFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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